2,6-Dimethylisonicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNDQHXIAGZYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Strategies and Methodologies for 2,6 Dimethylisonicotinamide
Regioselective Synthesis of the 2,6-Dimethylisonicotinamide Core Structure
The primary challenge in synthesizing this compound lies in achieving the precise placement of the two methyl groups and the carboxamide function on the pyridine (B92270) ring. This requires highly regioselective synthetic protocols.
Optimization of Established Pyridine Ring Formation Protocols
Classic methods for pyridine synthesis, such as the Hantzsch and Guareschi-Thorpe syntheses, offer pathways to substituted pyridines. However, their application to a specific isomer like 2,6-dimethyl-4-carboxypyridine often requires careful optimization to maximize the yield of the desired regioisomer and minimize the formation of unwanted byproducts.
The Guareschi-Thorpe synthesis , for instance, utilizes a cyanoacetamide and a 1,3-dicarbonyl compound. To achieve the this compound core, one could envision reacting cyanoacetamide with acetylacetone. The initial condensation would be followed by cyclization and subsequent aromatization. Optimization would focus on reaction conditions (temperature, base, solvent) to favor the desired cyclization pathway leading to the 4-pyridone intermediate, which can then be converted to the target isonicotinamide (B137802) derivative.
Another approach involves the modification of a pre-formed pyridine ring. For example, starting with a 2,6-dichloropyridine (B45657) derivative, regioselective functionalization can be achieved. The synthesis of 2,6-dichloro-N,N-dimethylisonicotinamide has been reported, providing a precursor for further transformations. mdpi.com
A significant challenge in the synthesis of related structures, such as amides of 2-arylamino-4,6-dimethylnicotinic acid, is the reduced reactivity of the precursor, the amide of 4,6-dimethyl-2-chloronicotinic acid. nih.gov This reduced reactivity is attributed to the steric hindrance and inductive effects of the methyl group at the C4 position, which weakens the influence of the amide group on the mobility of the chlorine atom. nih.gov This highlights the electronic and steric challenges that must be overcome in such syntheses.
Table 1: Comparison of Reaction Parameters in the Synthesis of Substituted Nicotinamides
| Precursor | Reactant | Reaction Time | Key Observation | Reference |
| Amide of 6-methyl-2-chloronicotinic acid | Arylamine | 6 hours | High yield of desired product. | nih.gov |
| Amide of 4,6-dimethyl-2-chloronicotinic acid | Arylamine | 12 hours | Lower reactivity due to steric and inductive effects of the C4-methyl group. | nih.gov |
Novel Approaches to Amide Bond Formation under Mild Conditions
Once the 2,6-dimethylisonicotinic acid core is established, the final step is the formation of the amide bond. Traditional methods often require harsh conditions or coupling reagents that can be wasteful. The steric hindrance imposed by the two methyl groups flanking the carboxylic acid at the 4-position can make this transformation particularly challenging. mdpi.com Research has focused on developing milder and more efficient amidation protocols.
One promising strategy involves the use of hypervalent iodine(III) reagents to activate carboxylic acids. This allows for the formation of sterically hindered amides under mild, metal-free conditions by generating highly reactive acyl fluoride (B91410) intermediates. numberanalytics.com Another innovative, catalyst-free approach is the direct amidation of esters with alkali metal amidoboranes at room temperature, which demonstrates high chemoselectivity and quantitative conversion for a range of esters, including those with steric bulk. nih.gov
Furthermore, the direct amidation of phenolic esters, activated by lithium bis(trimethylsilyl)amide (LiHMDS) under mild conditions, presents an operationally simple protocol with a broad substrate scope that tolerates sterically hindered substrates. d-nb.info These methods avoid the need for converting the carboxylic acid to a more reactive species like an acyl chloride, which typically involves reagents such as oxalyl chloride or thionyl chloride. acs.org
Table 2: Modern Amidation Methods for Sterically Hindered Substrates
| Method | Activating/Coupling System | Conditions | Advantages | Reference |
| Hypervalent Iodine Activation | Hypervalent iodine(III) reagent / Pyridine-HF | Mild, metal-free | Generates reactive acyl fluoride intermediate. | numberanalytics.com |
| Amidoborane Amidation | Sodium amidoboranes (NaNHRBH3) | Room temperature, catalyst-free | Rapid, chemoselective, quantitative conversion. | nih.gov |
| Activated Ester Amidation | LiHMDS | Room temperature | Tolerates sterically hindered substrates, operationally simple. | d-nb.info |
Stereoselective Synthesis of Chiral this compound Analogs
The creation of chiral pyridine derivatives is a significant challenge in organic synthesis but is of great importance for pharmaceuticals and functional materials. numberanalytics.comchim.it While there is no specific literature detailing the stereoselective synthesis of chiral this compound analogs, general strategies for asymmetric pyridine synthesis could be applied.
Chirality could be introduced in several ways:
On a substituent: A chiral center could be located on an alkyl or aryl group attached to the amide nitrogen or at another position on the pyridine ring if further functionalized.
At the pyridine ring: Asymmetric hydrogenation of the pyridine ring can lead to chiral piperidines. An "interrupted hydrogenation" approach has been used to synthesize enantioenriched δ-lactams from oxazolidinone-substituted pyridines, where the oxazolidinone acts as a recyclable chiral auxiliary. d-nb.infonih.govnih.gov
Due to atropisomerism: If bulky substituents were introduced at the ortho-positions of the pyridine ring, restricted rotation could lead to stable, chiral atropisomers.
Catalytic asymmetric methods are at the forefront of this research. chim.it For instance, the asymmetric addition of Grignard reagents to alkenyl pyridines has been achieved using chiral copper catalysts. chim.it Another powerful technique is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction before being removed. numberanalytics.commdpi.com The development of a stereoselective synthesis for a chiral analog of this compound would likely rely on one of these advanced strategies, requiring significant methodological development.
Green Chemistry Principles in this compound Synthesis
Integrating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. kahedu.edu.inrroij.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orggreenchemistry-toolkit.org
Solvent-Free or Environmentally Benign Reaction Systems
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. kahedu.edu.in Mechanochemistry, where reactions are induced by mechanical force in the absence of a solvent, offers a compelling alternative. For example, the solvent-free mechanochemical synthesis of co-crystals of rac-ibuprofen and nicotinamide (B372718) has been successfully demonstrated using an attritor mill, achieving pure products in a short time. rsc.orgresearchgate.netrsc.org This type of solvent-free approach could potentially be adapted for the final amidation step in the synthesis of this compound or even for the initial ring-forming reaction.
When solvents are necessary, the use of environmentally benign options like water or supercritical fluids is encouraged. kahedu.edu.in The development of reactions that can be performed in water, such as the synthesis of some pyridine derivatives, is a significant step towards greener processes. researchgate.net
Catalyst Development for Sustainable Production
Catalysis is a cornerstone of green chemistry, as catalysts can replace stoichiometric reagents, reduce energy requirements, and enable more selective transformations. mdpi.comrsc.org For the synthesis of pyridine derivatives, significant progress has been made in developing sustainable catalytic systems.
Magnetically recoverable catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste and catalyst loss. nih.gov For instance, Fe3O4-supported copper complexes have been used for the synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives under solvent-free conditions. nih.gov Similarly, ceria-doped multi-walled carbon nanotubes have been employed as a heterogeneous catalyst for the one-pot synthesis of pyridine-3-carboxamides. researchgate.net Iron-based catalysts are also gaining traction as a sustainable alternative to more expensive and toxic noble metals. researchgate.net The application of such recyclable and earth-abundant metal catalysts to the synthesis of this compound could significantly improve the sustainability of its production. mdpi.com
Table 3: Examples of Sustainable Catalysts for Pyridine Derivative Synthesis
| Catalyst System | Reaction Type | Conditions | Key Advantage | Reference |
| Fe3O4-supported Cu(II) complex | Three-component reaction | Solvent-free, 80 °C | Magnetically recoverable and reusable. | nih.gov |
| Ceria-doped MWCNTs | Four-component coupling | Room temperature | Heterogeneous, recyclable catalyst. | researchgate.net |
| Fe3O4@CoII(macrocyclic Schiff base) | Three-component reaction | Solvent-free | High catalytic activity and reusability. | nih.gov |
Iii. Chemical Reactivity and Derivatization of 2,6 Dimethylisonicotinamide
Functionalization of the Pyridine (B92270) Ring System
The pyridine nucleus is characterized by a lower electron density compared to benzene (B151609), which makes it less susceptible to electrophilic attack but more prone to nucleophilic substitution. smolecule.comuoanbar.edu.iq The strategic functionalization of this ring is a key avenue for creating novel molecular structures based on the 2,6-dimethylisonicotinamide scaffold.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqgcwgandhinagar.com This effect is amplified in acidic media, where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion that further deactivates the ring. uoanbar.edu.iqgcwgandhinagar.com Consequently, electrophilic substitution on this compound requires vigorous reaction conditions. uoanbar.edu.iq
The substituents already present on the ring—two activating methyl groups and a deactivating carboxamide group—direct incoming electrophiles. In related 2,6-dimethylpyridine (B142122) systems, electrophilic attack, such as iodination, has been shown to occur at the 4-position (para to the nitrogen), which is sterically accessible and electronically favored. smolecule.com For this compound, the 4-position is occupied by the amide group, so substitution would be directed to the 3- and 5-positions.
A common strategy to enhance the reactivity of pyridines toward electrophiles is the formation of the corresponding N-oxide. The N-oxide derivative of 2,6-dimethylpyridine, for example, shows altered reactivity, facilitating electrophilic attack. umich.edu This suggests that oxidation of the nitrogen atom in this compound could provide a pathway to otherwise inaccessible derivatives.
| Reaction Type | Typical Reagents | Expected Position of Substitution | Notes |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3- or 5-position | Requires harsh conditions; ring is highly deactivated. masterorganicchemistry.com |
| Halogenation | Cl₂, Br₂ / Lewis Acid | 3- or 5-position | Reaction is generally difficult on the unsubstituted pyridine ring. uoanbar.edu.iq |
| Sulfonation | SO₃ / H₂SO₄ | 3- or 5-position | Reaction is reversible and requires high temperatures. masterorganicchemistry.com |
In contrast to its resistance to electrophilic attack, the pyridine ring is activated for nucleophilic substitution, particularly at the positions ortho and para (2-, 4-, and 6-) to the nitrogen atom. uoanbar.edu.iqgcwgandhinagar.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. For this compound, the 2- and 6-positions are blocked by methyl groups, making direct nucleophilic substitution on the hydrogenated ring challenging.
However, if a good leaving group, such as a halogen, is present on the ring, nucleophilic aromatic substitution (SNAr) can proceed. For instance, derivatives like 2-chloro- or 2-bromo-nicotinamides are known to react with various nucleophiles. Therefore, a halogenated precursor of this compound could serve as a versatile intermediate for introducing a wide range of functional groups.
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the functionalization of heterocycles like pyridine. dmaiti.comyoutube.comrsc.org These reactions allow for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, often with high regioselectivity controlled by directing groups. nih.govmdpi.com The amide group of this compound could potentially serve as a directing group to guide a metal catalyst to functionalize the C-H bonds at the 3- and 5-positions.
Modifications at the Amide Functionality
The amide group (-CONH₂) is a robust and versatile functional handle. It can undergo various transformations, including substitution at the nitrogen atom, hydrolysis to the corresponding carboxylic acid, and conversion to other functional groups.
The nitrogen atom of the amide in this compound can be functionalized through N-substitution reactions. N-alkylation can be achieved using alkyl halides or other electrophilic alkylating agents, typically in the presence of a base. mdpi.comd-nb.info This reaction yields secondary or tertiary amides, which can have significantly different physical, chemical, and biological properties compared to the primary amide. For example, N-alkylation of related 2-pyridone systems has been achieved with high regioselectivity. organic-chemistry.org Similarly, N-acylation can be performed to generate N-acyl-isonicotinamide derivatives. These reactions expand the structural diversity of compounds that can be derived from the parent molecule.
Amide bonds are generally stable, but they can be cleaved through hydrolysis under acidic or basic conditions. byjus.comallen.in This reaction is typically slow and often requires heating. libretexts.org
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The products are 2,6-dimethylisonicotinic acid and an ammonium (B1175870) salt. libretexts.org
Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction yields a carboxylate salt (the salt of 2,6-dimethylisonicotinic acid) and ammonia (B1221849). libretexts.org
Transamidation is a reaction in which the -NH₂ group of the amide is exchanged with a different amine. This process is a valuable tool for synthesizing new amide derivatives directly from a pre-existing amide, avoiding the need to first generate the carboxylic acid. semanticscholar.org The reaction is often an equilibrium process and typically requires a catalyst, such as a Lewis acid, a metal complex, or a specific organocatalyst, to proceed efficiently. mdpi.comnih.gov This method allows for the introduction of a wide variety of amine fragments onto the 2,6-dimethylisonicotinoyl core.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₂SO₄), Heat | 2,6-Dimethylisonicotinic acid + Ammonium ion (NH₄⁺) |
| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH), Heat | Sodium 2,6-dimethylisonicotinate + Ammonia (NH₃) |
| Transamidation | Amine (R-NH₂), Catalyst, Heat | N-Substituted-2,6-dimethylisonicotinamide + Ammonia (NH₃) |
Synthesis and Characterization of Novel this compound Derivatives
The chemical reactivity inherent in both the pyridine ring and the amide group makes this compound a valuable starting material for the synthesis of novel and structurally complex derivatives. Research efforts focus on combining the various functionalization strategies to build new molecular architectures.
For example, a known complex derivative, N-(1-((4-amino-2,2-dioxido-1H-benzo[c] Current time information in Bangalore, IN.semanticscholar.orgthiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide, has been synthesized, demonstrating the utility of this compound as a building block in medicinal chemistry. The synthesis of such molecules likely involves a multi-step sequence, including modifications at the amide nitrogen.
The synthesis of novel derivatives typically involves a combination of the reactions described above. A general approach might involve initial functionalization of the pyridine ring (e.g., via C-H activation or substitution on a halogenated intermediate) followed by modification of the amide group (e.g., via transamidation), or vice versa.
The characterization of these new derivatives relies on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is used to elucidate the detailed structure and confirm the position of new functional groups.
Mass Spectrometry (MS) is employed to determine the molecular weight of the new compound and confirm its elemental composition.
Infrared (IR) Spectroscopy helps to identify the presence of key functional groups, such as the carbonyl (C=O) of the amide and any newly introduced groups.
X-ray Crystallography can provide unambiguous proof of structure and stereochemistry for crystalline derivatives.
| Representative Derivative Structure | Synthetic Pathway | Key Characterization Techniques |
|---|---|---|
| 3-Bromo-2,6-dimethylisonicotinamide | Electrophilic Aromatic Substitution (Bromination) | NMR, MS |
| N-Benzyl-2,6-dimethylisonicotinamide | Transamidation or N-Alkylation | NMR, MS, IR |
| 2,6-Dimethyl-3-(phenyl)-isonicotinamide | Transition-Metal-Catalyzed C-H Arylation | NMR, MS |
| 2,6-Dimethylisonicotinic acid | Amide Hydrolysis | IR (O-H and C=O stretch), NMR |
Structure-Directed Design of Bioactive Analogs
The this compound scaffold serves as a valuable starting point for the structure-directed design of new therapeutic agents. By systematically modifying its structure, chemists can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The pyridine nitrogen and the carboxamide group are key features for establishing interactions with biological targets, while the methyl groups can influence solubility and metabolic stability.
A notable example of its use as a synthetic precursor is in the creation of analogs of the anti-tuberculosis drug, bedaquiline (B32110). nih.gov In this context, 2-methylisonicotinic acid is converted to an activated amide derivative, such as N-methoxy-N,2-dimethylisonicotinamide, which then serves as a key intermediate for further elaboration. nih.gov This highlights the utility of the isonicotinamide (B137802) core in building complex molecules with potent biological activity. While extensive SAR studies specifically on this compound are not widely published, the principles of modifying related nicotinamide (B372718) structures can be applied. For instance, in the development of CCR5 receptor antagonists for HIV-1 treatment, the 2,6-dimethylnicotinamide N-oxide moiety was identified as an optimal component for the right-hand side of the molecule, demonstrating excellent antiviral activity. acs.orgresearchgate.net This suggests that modifications to the pyridine ring (such as N-oxidation) and the amide group are critical for bioactivity.
The strategic placement of substituents on the pyridine ring is crucial. Halogenation, for instance, can introduce new reaction handles and modulate the electronic properties of the ring. The synthesis of 2-chloro-N,3-dimethylisonicotinamide involves the reaction of a halo-substituted precursor with dimethylamine, showcasing a method for introducing diversity at the amide nitrogen. Such modifications can significantly impact the molecule's ability to bind to target enzymes or receptors.
| Analog/Derivative | Structural Modification from this compound | Intended Biological Target/Application | Reference |
|---|---|---|---|
| N-methoxy-N,2-dimethylisonicotinamide | Modification of the primary amide to a Weinreb amide (N-methoxy-N-methyl). Note: based on a 2-methylisonicotinamide precursor. | Intermediate for synthesis of bedaquiline analogues (anti-tuberculosis). | nih.gov |
| 2,6-Dimethylnicotinamide N-oxide | Isomer (nicotinamide vs. isonicotinamide) with N-oxidation of the pyridine ring. | Component of CCR5 receptor antagonists (anti-HIV). | acs.orgresearchgate.net |
| 2-Mercapto-4,6-dimethylnicotinamide (B117518) | Isomer (nicotinamide vs. isonicotinamide) with substitution at the 2-position with a thiol group. | Antimicrobial agent, particularly against Mycobacterium tuberculosis. | |
| 2-Chloro-N,3-dimethylisonicotinamide | Introduction of a chloro group at the 6-position and a methyl group at the 5-position (relative to the amide). | Building block for potential antibacterial and antifungal agents. |
Exploring Diverse Chemical Linkers and Scaffolds
The this compound structure is a prime example of a "scaffold," a core molecular framework upon which diverse chemical functionalities can be built. whiterose.ac.uklifechemicals.com In modern drug discovery, particularly in the design of complex therapeutics like antibody-drug conjugates (ADCs), the choice of scaffold and the linker used to attach a payload is critical. whiterose.ac.uk Nicotinamide-based structures, including inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), have been successfully developed as cytotoxic payloads for ADCs.
The derivatization of the this compound scaffold to incorporate a chemical linker requires the presence of a reactive functional group. This can be achieved by modifying one of the methyl groups (e.g., via oxidation to a carboxylic acid or halogenation) or by introducing a reactive group onto the pyridine ring through nucleophilic substitution. The amide nitrogen can also be functionalized with a linker, provided the parent molecule is first modified to a secondary amide.
These linkers are not merely spacers; their chemical nature dictates the stability of the conjugate in circulation and the mechanism of payload release at the target site. Common linker strategies include:
Enzyme-cleavable linkers: These incorporate sequences that are recognized and cleaved by enzymes prevalent in the target cell environment, such as cathepsins.
pH-sensitive linkers: These are designed to be stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.
Disulfide linkers: These are cleaved in the reducing environment inside a cell.
The this compound scaffold offers several potential points for the attachment of such linkers, enabling the creation of a wide array of tailored therapeutic constructs.
| Linker Type | Potential Attachment Site on Scaffold | Cleavage Mechanism | Common Application |
|---|---|---|---|
| Valine-Citrulline (vc) | Amide nitrogen (after modification) or a functionalized methyl group. | Cathepsin B cleavage. | Antibody-Drug Conjugates (ADCs). |
| Hydrazone Linker | Functionalized methyl group (as an aldehyde/ketone). | Acid-catalyzed hydrolysis (low pH). | ADCs. |
| Disulfide Linker | Functionalized methyl group (as a thiol). | Reduction by intracellular glutathione. | ADCs. |
| Polyethylene Glycol (PEG) | Any suitable functional group (e.g., carboxyl, amino). | Non-cleavable (acts as a spacer). | Improving solubility and pharmacokinetics. |
Iv. Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations
Rational Design and Synthesis of 2,6-Dimethylisonicotinamide-Based Libraries
The rational design of compound libraries based on the this compound scaffold is a strategic process aimed at systematically exploring the chemical space around this core structure to optimize biological activity and pharmacokinetic properties. This approach is rooted in structure-activity relationship (SAR) driven principles, where initial biological data from a lead compound guide the synthesis of new analogues. nih.gov The process often begins with the identification of a "privileged scaffold," a molecular framework known to bind to a particular class of biological targets. rsc.org
The design phase frequently employs chemoinformatic and computational methods to select building blocks for library synthesis. rsc.org These tools help to maximize the structural diversity of the library, control physicochemical properties like lipophilicity and molecular weight, and remove undesirable chemical functionalities. rsc.org Structure-based library design may also involve virtual screening, where digital versions of compounds are docked into the 3D structure of the biological target to prioritize molecules with the highest predicted binding affinity for synthesis. nih.gov
The synthesis of these libraries can be performed using either solid-phase or solution-phase combinatorial chemistry. nih.gov Solid-phase synthesis, where molecules are built upon a resin bead, facilitates purification, while solution-phase synthesis can be more adaptable to a wider range of chemical reactions. nih.gov A typical library synthesis project involves three phases: initial route scouting for the scaffold and validation of key chemical steps, full library production and purification, and finally, analysis and data management for the synthesized compounds. anthembio.com For pyridine-based scaffolds, synthetic strategies often involve the sequential functionalization of a pre-formed ring, such as introducing various substituents at different positions to probe their effect on activity. nih.govnih.gov For instance, studies on related nicotinamide (B372718) structures have shown that the amide functionality is a key feature for biological activity, and libraries are designed to explore various substitutions on the pyridine (B92270) ring and the amide nitrogen to build a comprehensive SAR profile. researchgate.net
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Related Pyridine Scaffolds
| Structural Modification | Position | Observed Effect on Biological Activity | Citation |
| Introduction of lipophilic groups | Ring | Can enhance activity | |
| Amide functionality | 3 | Considered important for activity | researchgate.net |
| Increasing alkyl chain length | 2 | Correlated with a significant increase in efficacy | researchgate.net |
| Halogen substitution (e.g., Chloro, Bromo) | Ring | Affects steric hindrance and electronic distribution, influencing reactivity and stability | |
| Methoxy group substitution | Ring | Increases hydrophilicity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org The fundamental goal is to develop a predictive model that can estimate the efficacy of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. nih.gov
The prediction of biological efficacy through QSAR involves creating a model using a "training set" of compounds with known activities. imist.ma Various computational methods are employed, ranging from multiple linear regression (MLR) to more complex machine learning algorithms. imist.mad-nb.info One prominent approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govjmaterenvironsci.com These methods evaluate the steric and electrostatic fields surrounding the aligned molecules, correlating these 3D properties with biological activity. nih.gov The predictive power of a generated QSAR model is then rigorously assessed using an "test set" of compounds that were not used in the model's creation. imist.ma Robustness is further confirmed through statistical methods like Y-randomization, which ensures the model is not a result of a chance correlation. nih.govnih.gov Computational platforms like PASS (Prediction of Activity Spectra for Substances) can also predict a wide range of biological activities based on a compound's structural formula, providing early-stage insights before synthesis. researchgate.net
The foundation of a QSAR model lies in the use of molecular descriptors—numerical values that quantify various aspects of a molecule's structure. nih.gov These descriptors are calculated for each compound in a dataset and then correlated with their measured pharmacological profiles (e.g., IC₅₀ or pIC₅₀ values). imist.ma The resulting model highlights which structural features are most influential on activity. A wide array of descriptors can be employed.
Table 2: Types of Molecular Descriptors Used in QSAR Modeling
| Descriptor Category | Specific Examples | Information Encoded | Citation |
| Constitutional | Molecular Weight, Atom Counts | Basic composition and size of the molecule | researchgate.net |
| Topological | Connectivity Indices (e.g., Kappa ¹κ, Chi ³χ), Balaban Index | Atom connectivity and branching within the 2D structure | nih.govresearchgate.net |
| Quantum Chemical | Dipole Moment (μ), Total Energy (E_T), Charges on Atoms (q) | Electronic properties, charge distribution, and stability | nih.gov |
| 3D Descriptors | Steric Fields, Electrostatic Fields, Hydrophobic Fields | 3D shape, volume, and interaction potentials of the molecule | nih.gov |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Solubility, permeability, and general drug-like properties | nih.govimist.ma |
For example, a QSAR study on related heterocyclic inhibitors found that descriptors such as the kappa and chi topological indices, the x-component of the dipole moment, and the charge on a specific ring nitrogen atom had a significant role in assessing inhibitory activity. nih.gov By identifying such correlations, researchers can rationally design new this compound derivatives with molecular properties predicted to enhance their pharmacological effects.
Elucidation of Structural Determinants for Target Selectivity
Target selectivity is a critical attribute of a therapeutic agent, and it is dictated by the specific molecular interactions between the compound and its biological target relative to other proteins. The elucidation of these structural determinants is key to minimizing off-target effects. Selectivity arises from a compound's ability to complement the unique 3D architecture and chemical environment of the target's binding site. mdpi.com
For many inhibitors, the core scaffold, such as the pyridine ring system in this compound, establishes foundational interactions within the binding pocket, often through hydrophobic contacts. nih.gov However, high potency and, crucially, selectivity are often conferred by specific functional groups that can form precise interactions with amino acid residues that are not conserved across different proteins. nih.govnih.gov For instance, studies on kinase inhibitors have shown that a strategically placed carboxylic acid group can penetrate deep into an active site to form favorable interactions with a specific lysine (B10760008) residue (e.g., Lys-68) and a conserved water molecule, a feature that is critical for high potency. nih.gov
Even subtle chemical modifications can lead to dramatic shifts in selectivity. mdpi.com The addition or repositioning of a substituent, such as a halogen atom, can alter the compound's electronic profile and steric shape, enabling or disrupting key contacts that govern isoform-specific recognition. mdpi.com The most potent and selective inhibitors often utilize a combination of specific contacts, such as strong van der Waals forces with a particular residue, interactions with a flexible region like an activation loop, and electrostatic complementarity with charged residues within the active site. nih.gov Understanding these precise atomic-level interactions is essential for rationally designing this compound derivatives with improved selectivity for their intended target.
Structural Insights into Metabolic Stability and Biotransformation Pathways
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes and is a crucial parameter in determining its in vivo half-life and bioavailability. if-pan.krakow.pl It is typically assessed in vitro using liver-derived systems like microsomes or intact hepatocytes, which contain the primary enzymes responsible for drug metabolism. thermofisher.comadmescope.com The key metrics derived from these assays are the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ). if-pan.krakow.pl A compound with high metabolic instability is cleared rapidly from the body, which may prevent it from reaching therapeutic concentrations.
Table 3: Potential Metabolic Biotransformations
| Reaction Type | Description | Potential Effect on Pyridine Ring | Citation |
| Phase I | Introduction or exposure of functional groups. | Oxidation of methyl groups to alcohols or carboxylic acids; N-oxidation of the pyridine nitrogen; Aromatic hydroxylation of the ring. | researchgate.netd-nb.info |
| Phase II | Conjugation with endogenous polar molecules. | Glucuronidation or sulfation of hydroxylated metabolites. | researchgate.netnih.gov |
A "metabolic hotspot" is a specific position on a molecule that is particularly vulnerable to enzymatic modification. evotec.com The identification of these hotspots is a primary goal of SMR studies, as it allows medicinal chemists to strategically block these sites to improve drug longevity. evotec.com Common Phase I metabolic reactions include oxidation, dealkylation, and hydroxylation, often mediated by CYP enzymes. researchgate.net
Metabolite identification studies, which use techniques like high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS), are performed on samples from in vitro incubations to detect and characterize the structures of metabolites. d-nb.infoeuropa.eu This analysis can reveal, for example, that the N-benzyl group is a major site of oxidation or that a specific methyl group on the pyridine ring is hydroxylated. researchgate.netnih.gov Electrochemical methods can also be used to mimic oxidative metabolism and rapidly identify potential hotspots. d-nb.info Once a hotspot is identified—for instance, one of the methyl groups on the this compound scaffold—it can be protected from metabolism. A common strategy is "metabolic blocking," which involves replacing a hydrogen atom at the hotspot with a group that is resistant to oxidation, such as fluorine or deuterium (B1214612), thereby enhancing the compound's metabolic stability. researchgate.net
Design Strategies for Modulating Metabolic Half-Life
The metabolic half-life of a compound is a critical pharmacokinetic parameter that influences its duration of action and dosing regimen. In drug discovery, medicinal chemists employ various design strategies to modulate a molecule's metabolic stability, aiming to achieve a desired pharmacokinetic profile. nih.gov These strategies often focus on identifying and modifying metabolically labile sites within the molecule to reduce the rate of biotransformation. researchgate.netresearchgate.net For a compound like this compound, several established medicinal chemistry approaches can be considered to either increase or decrease its metabolic half-life.
Blocking Metabolic Sites
One of the most common strategies to enhance metabolic stability is to block known sites of metabolism. researchgate.net Metabolism, particularly Phase I reactions, often involves oxidation, dealkylation, or hydroxylation catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net
Deuteration: The substitution of hydrogen atoms with their heavier isotope, deuterium (²H), at metabolically vulnerable positions can strengthen the corresponding chemical bond (C-D vs. C-H). This "kinetic isotope effect" can slow the rate of bond cleavage by metabolic enzymes, thereby increasing the compound's metabolic stability and in vivo half-life. google.com A patent for thiazole (B1198619) derivatives based on a this compound scaffold notes that incorporating deuterium can confer therapeutic advantages due to higher metabolic stability, potentially leading to an increased in vivo half-life or lower dosage requirements. google.com
Introduction of Halogens: Strategically placing halogen atoms, such as fluorine or chlorine, at or near a metabolic soft spot can sterically hinder the approach of metabolic enzymes or alter the electronic properties of the site, rendering it less susceptible to oxidation. nih.gov This can be an effective method for prolonging half-life. nih.gov
Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere—a different functional group with similar physical or chemical properties—can block metabolism while preserving biological activity. researchgate.netbenthamscience.com For example, replacing an electron-rich phenyl ring, which is prone to oxidation, with a less susceptible pyridine ring (an azine) can reduce metabolic clearance. hyphadiscovery.com The core structure of this compound already contains a pyridine ring, which is generally less prone to oxidation than a benzene (B151609) ring.
Modifying Physicochemical Properties
A compound's physicochemical properties, particularly lipophilicity, significantly influence its metabolic fate.
Reducing Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for metabolic enzymes like CYPs and may exhibit increased metabolic clearance. Reducing a compound's lipophilicity can decrease its interaction with these enzymes and thus slow its metabolism. researchgate.net This can be achieved by introducing polar functional groups or reducing the size of hydrophobic regions.
Prodrug Strategies
Case Study: Metabolism of a this compound Derivative
While specific metabolic data on this compound is limited in the public domain, studies on structurally related compounds can provide valuable insights. A toxicological evaluation of N-(1-((4-amino-2,2-dioxido-1H-benzo[c] benthamscience.comresearchgate.netthiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218), which contains the this compound moiety, revealed that the compound was highly resistant to oxidative metabolism in both rat and human liver microsomes in vitro. researchgate.net However, in pharmacokinetic studies in rats, S2218 was rapidly eliminated following intravenous administration, with a very short terminal half-life. researchgate.net
| Parameter | Male Rats | Female Rats |
|---|---|---|
| Terminal Half-Life (t½) (hours) | 0.185 | 0.173 |
| Plasma Clearance (CL) (mL/min/kg) | 33.5 | 38.3 |
| Volume of Distribution (Vss) (mL/kg) | 536 | 575 |
| Oral Bioavailability (%F) | 0.14–0.77% |
| Strategy | Mechanism | Expected Outcome on Half-Life | Applicability to this compound |
|---|---|---|---|
| Deuteration | Strengthens C-H bonds at metabolic sites, slowing enzymatic cleavage (Kinetic Isotope Effect). google.com | Increase | Applicable to methyl groups or pyridine ring C-H bonds if they are sites of metabolism. |
| Halogenation | Steric/electronic blocking of metabolic "soft spots". nih.gov | Increase | Could be applied to the pyridine ring or methyl groups. |
| Bioisosteric Replacement | Replace a metabolically labile group with a more stable one. researchgate.netcambridgemedchemconsulting.com | Increase | The core amide linkage could be replaced with metabolically robust bioisosteres like a 1,2,3-triazole. cambridgemedchemconsulting.com |
| Reduce Lipophilicity | Decreases affinity for metabolic enzymes. researchgate.net | Increase | Could be achieved by adding small polar groups. |
| Prodrug Approach | Masks labile functional groups until in vivo cleavage releases the active drug. researchgate.net | Modulate (potentially extend duration) | Could be used to temporarily modify the amide or pyridine nitrogen. |
V. Pharmacological and Mechanistic Studies of 2,6 Dimethylisonicotinamide and Its Bioactive Conjugates
Molecular Target Identification and Characterization
The initial steps in characterizing the pharmacological profile of 2,6-dimethylisonicotinamide and its analogs involve identifying their molecular targets and understanding the nature of the interaction. These targets are often proteins, such as receptors or enzymes, whose functions are altered upon binding of the compound.
While direct receptor binding data for this compound is not extensively detailed in the provided context, studies on its bioactive conjugates and related nicotinamide (B372718) analogs provide insight into their molecular recognition patterns.
A notable bioactive conjugate, (S)-N-(1-((4-amino-2,2-dioxido-1H-benzo[c] nih.govpnas.orgacs.orgthiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide, also known as S2218, has been identified as a positive allosteric modulator (PAM) of the human sweet taste receptor, which is a heterodimer of two G protein-coupled receptor (GPCR) subunits, T1R2 and T1R3. This indicates a direct binding interaction with the receptor complex. The sweet taste receptor is unique in that it can be activated or modulated by a wide variety of chemical structures that interact with different sites on its subunits nih.gov.
Studies on analogous nicotinamide-like compounds that modulate the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) have utilized techniques like microscale thermophoresis (MST) and fluorescence polarization (FP) to quantify binding affinity. For instance, a high-affinity NAMPT inhibitor, FK866, demonstrated a dissociation constant (Kd) of 10 nM in an FP assay, while an allosteric activator, NP-A1R, showed a Kd of 38 nM nih.gov. These methods are crucial for determining the kinetics of ligand-protein interactions.
Table 1: Binding Affinities of Selected Ligands to Nicotinamide Phosphoribosyltransferase (NAMPT) This table presents data for analogous compounds to illustrate ligand-protein interaction kinetics.
| Compound | Target | Assay Method | Binding Affinity (Kd) |
|---|---|---|---|
| FK866 (Inhibitor) | NAMPT | Fluorescence Polarization | 10 nM |
| NP-A1R (Activator) | NAMPT | Fluorescence Polarization | 38 nM |
| Quercitrin (Activator) | NAMPT | Fluorescence Polarization | 16 µM |
| SBI-797812 (Activator) | NAMPT | Fluorescence Polarization | 2-6 µM |
Data sourced from nih.gov
Analogs of nicotinamide, the parent structure of this compound, are known to modulate the activity of key metabolic enzymes. A primary example is Nicotinamide N-methyl transferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide and plays a role in various diseases nih.govnih.gov.
A distinct mechanism of inhibition has been identified for a class of NNMT inhibitors that are analogs of nicotinamide (NAM). These compounds act as substrates for NNMT and are enzymatically converted into their methylated products. These products are, in turn, potent inhibitors of the enzyme nih.gov. This "turnover inhibition" mechanism combines the cell permeability of the substrate with the high potency of the resulting product inhibitor nih.gov. For many of these NAM analogs, the methylated products exhibit significantly higher potency in biochemical assays than their parent compounds nih.gov. For example, the methylamine (B109427) analog 8s was found to be a potent 6-substituted analog with a pIC50 of 6.0 nih.gov.
Table 2: Inhibition of Nicotinamide N-methyl transferase (NNMT) by Nicotinamide Analogs
| Compound | Description | Inhibition Potency (pIC50) |
|---|---|---|
| 6s | 6-methyl analog | 4.9 |
| 7s | 6-amino analog | 5.2 |
| 8s | 6-methylamine analog | 6.0 |
| 2s | (R)-2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 7.4 |
Data sourced from nih.gov
This mechanism, where the enzyme creates its own inhibitor, is a sophisticated mode of enzymatic activity modulation. The potency of these inhibitors is strongly correlated with a rapid rate of substrate-to-product turnover nih.gov.
Allosteric Modulation of Receptors by this compound-Containing Compounds
Allosteric modulation represents a key pharmacological mechanism for compounds containing the this compound moiety. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to the endogenous ligand.
As mentioned, the this compound-containing compound S2218 is a positive allosteric modulator (PAM) of the human sweet taste receptor (TAS1R2/T1R3) nih.gov. PAMs of this receptor are of interest as they can enhance the perception of sweetness, allowing for a reduction in the sugar content of foods and beverages pnas.orgnih.gov. These modulators typically have little to no agonist activity on their own but significantly increase the potency and/or efficacy of an orthosteric agonist pnas.orgnih.gov.
Identifying the specific allosteric binding sites is fundamental to understanding how these modulators function. For class C GPCRs like the sweet taste receptor, allosteric sites can be located within the transmembrane domains (TMD) or the large extracellular Venus flytrap domain (VFD) pnas.orgnih.gov. Potent and efficacious PAMs of the sweet taste receptor have been found to interact at a site within the VFD, in close proximity to the orthosteric agonist binding site nih.gov.
In analogous systems, such as the allosteric modulation of NAMPT, co-crystal structures have revealed that N-PAMs bind to a "rear channel" of the enzyme acs.orgresearchgate.net. This binding site is remote from the active site but regulates the binding and turnover of the natural substrate, nicotinamide nih.govresearchgate.netbiorxiv.org. The binding of a modulator to an allosteric site is predicted to induce or stabilize specific protein conformations that regulate the protein's activity nih.govbiorxiv.org. This mechanical coupling between the allosteric site and the active site is a hallmark of allosteric regulation biorxiv.org.
The efficacy of allosteric modulators is quantified using functional assays. For the sweet taste receptor, sensitive cell-based assays have been developed where the receptor is engineered to couple to a promiscuous G protein (Gα15), leading to an increase in intracellular calcium upon activation pnas.org. Another assay approach monitors β-arrestin-mediated receptor internalization, which is triggered by ligand-induced activation researchgate.net.
In these functional assays, the effect of a PAM is observed as a leftward shift in the dose-response curve of the orthosteric agonist, indicating an increase in the agonist's potency pnas.org. For example, a 50 µM concentration of the PAM SE-1 was found to increase the potency of the sweetener sucralose (B1001) by more than 20-fold pnas.orgnih.gov. Similarly, the optimized PAM, SE-2, increased sucralose potency by 24-fold at a 50 µM concentration nih.gov. These assays are critical for screening compound libraries and for the chemical optimization of initial hits to discover more potent and selective modulators pnas.orgnih.gov.
Table 3: Efficacy of Positive Allosteric Modulators (PAMs) on Sweet Taste Receptor Activation
| PAM Compound | Concentration | Orthosteric Agonist | Potency Increase (Fold-Shift) |
|---|---|---|---|
| SE-1 | 50 µM | Sucralose | >20 |
| SE-2 | 50 µM | Sucralose | 24 |
| SE-3 | 200 µM | Sucrose | 4.7 |
Cellular Signaling Pathway Interrogation
The binding of this compound and its conjugates to their molecular targets ultimately leads to the modulation of intracellular signaling pathways. These pathways are complex networks that control cellular processes such as gene expression, metabolism, and proliferation.
Nicotinamide and its analogs are intrinsically linked to cellular metabolism through their role as precursors for nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is not only a cofactor for metabolic enzymes but also a critical substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) nih.gov. Therefore, compounds that affect NAD+ biosynthesis, such as modulators of NAMPT, can have widespread effects on cellular signaling. For instance, nicotinamide has been shown to ameliorate ER stress in hepatocytes by upregulating Sirt1, a NAD+-dependent deacetylase, via the cAMP/PKA/CREB signaling pathway nih.gov.
Furthermore, nicotinamide-related structures have been investigated as modulators of other key signaling cascades. For example, the Janus kinase (JAK) family of tyrosine kinases is responsible for signal transduction for numerous cytokine receptors, which in turn activates the Signal Transducer and Activator of Transcription (STAT) proteins nih.govnih.gov. The JAK/STAT pathway is crucial in immunity and inflammation, and inhibitors of JAK kinases are used as therapies for autoimmune disorders nih.govnih.gov. While specific data on this compound is limited, the broader class of nicotinamides has been explored for activity as JAK kinase modulators. Natural compounds, in general, are known to modulate a variety of oncogenic signaling pathways, including the WNT, TGFβ/SMAD, and NF-κB pathways nih.govmdpi.comresearcher.life.
Downstream Effects of Receptor Activation or Inhibition
Currently, there is a lack of specific data in the public domain detailing the receptor binding profile of this compound and the subsequent downstream signaling effects of receptor activation or inhibition. The pharmacological actions of many drugs are initiated by their interaction with specific receptors, leading to a cascade of intracellular events. However, without dedicated studies on this compound, any discussion on its potential receptor targets and the modulation of signaling pathways such as cAMP, inositol (B14025) phosphate (B84403), or kinase cascades would be purely speculative. Future research is necessary to identify the receptors with which this compound and its bioactive conjugates may interact and to elucidate the resulting downstream physiological and pathological consequences.
Crosstalk with Endogenous Metabolic Pathways
The interaction of this compound with endogenous metabolic pathways has not been extensively characterized. However, insights can be drawn from the metabolism of the broader class of nicotinamide and isonicotinamide (B137802) compounds. Nicotinamide and its derivatives are central to cellular metabolism, primarily through their role as precursors to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are critical for a vast array of redox reactions essential for energy metabolism, DNA repair, and cell signaling.
Chronic administration of high doses of nicotinamide in animal models has been shown to induce a state of methyl-group deficiency due to the high demand for methylation in its metabolism to N1-methylnicotinamide. nih.gov This increased need for methyl groups can impact the metabolism of other endogenous compounds, such as choline, and may lead to effects like liver and kidney hypertrophy. nih.gov The metabolic fate of this compound is likely influenced by the two methyl groups on the pyridine (B92270) ring, which could alter its interaction with metabolic enzymes and its subsequent excretion profile compared to the unsubstituted isonicotinamide. The biochemical pathways of nicotinamide-derived pyridones are complex and can be influenced by various physiological and pathological states. mdpi.com Further research is required to understand the specific metabolic transformations of this compound and how it may intersect with and modulate endogenous metabolic networks.
Genotoxicity and Safety Profiling of this compound Derivatives
The genotoxicity profile of this compound has not been specifically reported. However, studies on structurally related pyridine, isonicotinamide, and nicotinamide derivatives provide some insights into the potential for this class of compounds to induce genetic damage. It is crucial to note that the genotoxic potential of a chemical can be significantly altered by substitutions on the pyridine ring.
In Vitro and In Vivo Mutagenicity Assessments
Mutagenicity testing is a key component of safety assessment, designed to detect gene mutations. Studies on various pyridine and quinoline (B57606) derivatives have shown that some of these compounds can be mutagenic in bacterial reverse mutation assays, such as the Ames test. nih.gov For instance, a study on pyridine- and quinoline-carbohydroxamic acids found that many of these derivatives were mutagenic in Salmonella typhimurium strains TA98 and TA100. nih.gov The mutagenic potency was influenced by the position of the carbohydroxamic acid group on the pyridine ring. nih.gov
Conversely, a lifelong administration study in mice showed a lack of carcinogenicity for both nicotinamide and isonicotinamide, suggesting a low mutagenic and carcinogenic risk for these specific parent compounds under the tested conditions. nih.gov The broader class of pyridine compounds has been subject to reviews of their mutagenic and carcinogenic properties. rivm.nlhealthcouncil.nl
The following table summarizes mutagenicity data for compounds structurally related to this compound.
| Compound/Derivative Class | Test System | Metabolic Activation | Result |
| Pyridine-carbohydroxamic acids | Salmonella typhimurium TA98 & TA100 | Not specified | Most derivatives were mutagenic nih.gov |
| Quinoline-carbohydroxamic acids | Salmonella typhimurium TA98 & TA100 | Not specified | Most derivatives were mutagenic nih.gov |
| Nicotinamide | Lifelong mouse study | In vivo | Not carcinogenic nih.gov |
| Isonicotinamide | Lifelong mouse study | In vivo | Not carcinogenic nih.gov |
| Pyridine | Various | With and without | Subject of review for mutagenic properties rivm.nlhealthcouncil.nl |
This table presents data on compounds structurally related to this compound. The genotoxicity of this compound itself has not been reported.
Chromosomal Aberration and Micronucleus Testing
Chromosomal aberration and micronucleus tests are employed to detect structural and numerical chromosomal damage. nih.gov These assays are crucial in genetic toxicology to identify clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) agents. researcher.lifenih.gov The micronucleus test, in particular, is a reliable assay for detecting genotoxic carcinogens and can be conducted both in vitro and in vivo. wikipedia.org
While no specific data for this compound is available, studies on other chemical entities provide a framework for how such assessments are conducted. For example, in vitro cytogenetic assays using cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes, are standard methods for detecting chromosomal aberrations. nih.gov Similarly, the micronucleus assay can be performed on these cell lines or in vivo, typically in rodent bone marrow or peripheral blood erythrocytes. wikipedia.org The induction of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division, is a key indicator of genotoxic damage. wikipedia.orgmdpi.com
The table below outlines the principles of these tests, as specific data for this compound derivatives is not available.
| Assay | Principle | Endpoint Measured |
| Chromosomal Aberration Test | Detects structural changes in chromosomes of cells arrested in metaphase. nih.gov | Breaks, gaps, deletions, exchanges, and other structural abnormalities in chromosomes. nih.gov |
| Micronucleus Test | Identifies chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division. wikipedia.org | The frequency of cells containing micronuclei. wikipedia.orgmdpi.com |
This table describes the general principles of chromosomal aberration and micronucleus testing. Specific results for this compound are not available in the reviewed literature.
Vi. Coordination Chemistry of 2,6 Dimethylisonicotinamide
Ligand Design Principles for 2,6-Dimethylisonicotinamide
The design and predictive understanding of how a ligand will interact with a metal center are fundamental to coordination chemistry. For this compound, these principles are dictated by its inherent structural features: the pyridine (B92270) ring, the amide group, and the influential methyl substituents.
This compound possesses two potential donor sites for coordination to a metal ion:
The nitrogen atom of the pyridine ring.
The oxygen atom of the amide carbonyl group.
The amide nitrogen is generally not considered a donor site in this context due to the delocalization of its lone pair into the carbonyl group, which reduces its basicity.
Unlike ligands such as picolinamide (B142947) (pyridine-2-carboxamide), where the donor atoms are positioned to form a stable five-membered ring with a metal ion, this compound cannot function as a chelating agent. Chelation involves the formation of a ring structure between a ligand and a central metal ion, a process that significantly enhances the stability of the resulting complex, known as the chelate effect. The 1,4-substitution pattern of the isonicotinamide (B137802) scaffold places the pyridine nitrogen and the amide group too far apart to form a chelate ring with a single metal center.
Consequently, this compound is expected to function primarily as a monodentate ligand , coordinating through either the pyridine nitrogen or the carbonyl oxygen. In some cases, it could also act as a bridging ligand , where the pyridine nitrogen binds to one metal center and the carbonyl oxygen binds to another, leading to the formation of coordination polymers or polynuclear complexes.
| Potential Donor Atom | Coordination Mode | Chelation Possible? | Notes |
|---|---|---|---|
| Pyridine Nitrogen | Monodentate | No | Coordination is subject to significant steric hindrance. |
| Carbonyl Oxygen | Monodentate | No | Less sterically hindered site; preferred by hard metal ions. |
| Pyridine N and Carbonyl O | Bridging | N/A | Can link multiple metal centers to form polymers. |
The two methyl groups at the 2- and 6-positions of the pyridine ring are the most critical feature influencing the coordination chemistry of this compound. These substituents exert both electronic and, more importantly, steric effects.
Electronic Effect : Methyl groups are weakly electron-donating. This inductive effect increases the electron density on the pyridine ring, thereby increasing the basicity (and nucleophilicity) of the pyridine nitrogen atom compared to the unsubstituted isonicotinamide.
Steric Effect : The primary influence of the 2,6-dimethyl substitution is steric hindrance. The methyl groups are located adjacent to the pyridine nitrogen, creating a crowded environment that can physically impede the approach of a Lewis acidic metal center. This phenomenon, sometimes referred to as "F-strain" (front strain), can significantly weaken or completely prevent the formation of a metal-nitrogen bond. The degree of steric hindrance depends on the size of the metal ion and the other ligands in its coordination sphere.
This strong steric hindrance makes this compound analogous to 2,6-lutidine (2,6-dimethylpyridine), which is well-known for its use as a sterically hindered, non-nucleophilic base in organic synthesis. In coordination chemistry, this steric clash often leads to a preference for coordination through the less-hindered carbonyl oxygen atom, especially with main group metals that are hard Lewis acids and have a high affinity for hard oxygen donors. For transition metals, the steric hindrance may lead to complexes with lower coordination numbers or distorted geometries compared to those formed with the less-hindered isonicotinamide.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the direct reaction of the ligand with a metal salt in a suitable solvent. Characterization relies on a suite of spectroscopic techniques to elucidate the structure and bonding within the coordination sphere.
Transition metal complexes of this compound can be synthesized using various metal precursors, such as chlorides, nitrates, or acetates. The resulting complexes are expected to exhibit distinct spectroscopic signatures that reveal their coordination geometry.
Synthesis : A typical synthesis involves dissolving the metal salt and a stoichiometric amount of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) and allowing the complex to crystallize upon slow evaporation or cooling.
Spectroscopic Characterization :
FTIR Spectroscopy : Infrared spectroscopy is a powerful tool for identifying the coordination site. Coordination to the pyridine nitrogen would cause shifts in the C=N and C=C ring stretching vibrations. If coordination occurs through the carbonyl oxygen, a significant decrease in the ν(C=O) stretching frequency (typically around 1680 cm⁻¹) would be observed due to the weakening of the C=O bond.
UV-Visible Spectroscopy : The electronic spectra of transition metal complexes are characterized by d-d transitions, which are sensitive to the coordination environment. For example, octahedral Co(II) or Ni(II) complexes typically show multiple absorption bands in the visible region, whereas tetrahedral complexes show different patterns at lower energy.
NMR Spectroscopy : In solution, ¹H and ¹³C NMR spectroscopy can confirm coordination. A downfield shift of the pyridine ring proton signals (H-3 and H-5) would indicate coordination at the nitrogen atom.
| Technique | Expected Observation | Inference |
|---|---|---|
| FTIR | Shift in pyridine ring vibrations; ν(C=O) remains unchanged. | Coordination via pyridine nitrogen. |
| UV-Vis | Absorption bands in the region of 500-700 nm. | Consistent with d-d transitions for tetrahedral Co(II). |
| Magnetic Susceptibility | Effective magnetic moment (μ_eff) ~4.3-5.2 B.M. | Indicates a high-spin, tetrahedral Co(II) center. |
Main group metal ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺) are classified as hard Lewis acids and typically prefer to coordinate with hard Lewis bases like oxygen donors. This preference, coupled with the steric hindrance at the pyridine nitrogen of this compound, makes coordination through the carbonyl oxygen highly probable.
Synthesis : Similar to transition metals, complexes can be prepared by reacting metal chlorides or nitrates with the ligand in an aqueous or alcoholic solution.
Spectroscopic Characterization :
FTIR Spectroscopy : The key indicator for coordination would be a pronounced shift of the ν(C=O) band to lower wavenumbers (e.g., from ~1680 cm⁻¹ to ~1650 cm⁻¹), while the pyridine ring vibrations would remain largely unaffected. This was observed in the calcium chloride complex of isonicotinamide, where coordination occurs exclusively through the carbonyl oxygen.
NMR Spectroscopy : ¹H NMR would show significant shifts in the signals for the amide protons, with smaller changes in the pyridine ring proton signals, confirming O-coordination.
| Technique | Expected Observation | Inference |
|---|---|---|
| FTIR | ν(C=O) shifts from ~1680 cm⁻¹ to a lower frequency; pyridine bands show minimal shift. | Coordination via carbonyl oxygen. |
| ¹H NMR (in D₂O) | Pyridine H-3/H-5 signals show small shifts; amide N-H signals (if observable) would be affected. | Confirms O-coordination in solution. |
Advanced Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)
For complexes of this compound, X-ray crystallography would be crucial for:
Confirming the Donor Atom : It would definitively show whether the metal is bonded to the pyridine nitrogen or the carbonyl oxygen.
Quantifying Steric Effects : In cases of N-coordination, the structure would reveal distortions caused by steric hindrance. This could manifest as elongated metal-nitrogen bond distances compared to analogous complexes with less-hindered ligands, or as distorted bond angles within the coordination sphere.
Determining Coordination Geometry : It would establish the coordination number and geometry (e.g., tetrahedral, square planar, octahedral) of the metal center. For instance, in a zinc complex with isonicotinamide, a coordination number of 6 was established, with the ligand coordinating through the ring nitrogen. A similar study on a 2,6-dimethyl substituted analogue would provide a direct comparison to evaluate the impact of steric bulk.
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Coordination Geometry | Distorted Tetrahedral or Square Planar | Steric hindrance may prevent higher coordination numbers like octahedral. |
| M-N Bond Length | Longer than in analogous isonicotinamide complexes. | Indicates steric strain between the ligand's methyl groups and the metal's coordination sphere. |
| Pyridine Ring Orientation | Tilted or twisted orientation relative to the coordination plane. | The ligand orients itself to minimize steric clashes. |
| Intermolecular Interactions | Hydrogen bonding via amide N-H and C=O groups. | Governs the crystal packing and formation of supramolecular structures. |
Applications of this compound Coordination Complexes in Catalysis
The catalytic potential of coordination complexes derived from this compound is an area of growing interest. The unique steric and electronic properties imparted by this ligand can lead to the development of highly selective and efficient catalysts.
While specific research on the homogeneous catalytic applications of this compound complexes is limited, the broader class of pyridine-based ligands has been extensively used in various catalytic transformations. The introduction of substituents on the pyridine ring, such as the methyl groups in this compound, can significantly alter the catalytic activity of the corresponding metal complexes. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of substituents on pyridine ligands has been shown to influence the efficiency of the catalyst.
It is plausible that transition metal complexes of this compound could find applications in reactions such as hydrogenation, hydroformylation, and oxidation. The steric bulk of the 2,6-dimethyl groups could, for example, promote regioselectivity in hydroformylation by favoring the formation of linear aldehydes. Similarly, in oxidation catalysis, these complexes could influence the selectivity towards specific oxidation products. However, detailed experimental studies are required to fully elucidate the potential of this compound complexes in homogeneous catalysis.
In the realm of heterogeneous catalysis, ligands containing isonicotinamide functionalities have been successfully employed to stabilize metal nanoparticles on solid supports, leading to robust and recyclable catalysts. A notable example involves the use of isonicotinamide (NIC) functionalized silica (B1680970) to stabilize cobalt nanoparticles (CoNPs) for catalytic hydrogenation reactions. digitellinc.comresearchgate.net
In these systems, the isonicotinamide moiety is grafted onto a silica support, such as SBA-15, and acts as a ligand to anchor and stabilize the cobalt nanoparticles. researchgate.net This approach has been shown to produce small, spherical, and well-dispersed CoNPs (around 3.5 nm in diameter) that exhibit high catalytic activity in the hydrogenation of various substrates, including alkenes, nitriles, and ketones, under relatively mild conditions. digitellinc.comresearchgate.net The porosity and surface characteristics of the silica support play a crucial role in the anchoring of the isonicotinamide ligand and, consequently, in the stability and activity of the catalyst. researchgate.net The presence of the isonicotinamide ligand is essential for the stabilization of the nanoparticles. digitellinc.comresearchgate.net
| Substrate | Product | Catalyst | Conversion (%) | Selectivity (%) |
| Styrene | Ethylbenzene | CoNPs@SBA-15/NIC | >99 | >99 |
| Benzonitrile | Benzylamine | CoNPs@SBA-15/NIC | 98 | 95 |
| Acetophenone | 1-Phenylethanol | CoNPs@SBA-15/NIC | >99 | 98 |
Table 1: Hydrogenation of various substrates using cobalt nanoparticles stabilized by isonicotinamide-functionalized SBA-15 silica. researchgate.net
While this research was conducted with isonicotinamide, it provides a strong proof-of-concept for the potential of this compound in heterogeneous catalysis. The introduction of methyl groups could further enhance the stability of the metal nanoparticles or influence the selectivity of the catalytic reactions.
Bioinorganic Chemistry Aspects: Interactions with Biometals
The interaction of this compound with biometals is a field with significant potential, particularly concerning the roles of essential metal ions like zinc and copper in biological systems. The coordination chemistry of zinc, for instance, is crucial for the function of a vast number of proteins and enzymes. nih.govnih.gov Zinc(II) is a redox-inert ion that typically exhibits a flexible coordination geometry, which is vital for its catalytic and structural roles in biology. nih.govnih.gov
Complexes of zinc with N-heterocyclic ligands are of considerable interest in bioinorganic chemistry as they can serve as models for the active sites of metalloenzymes. scispace.comtsijournals.com The coordination of ligands to the zinc ion is dictated by the nature of the donor atoms, with a preference for nitrogen, oxygen, and sulfur. nih.gov
While direct studies on the interaction of this compound with biometals are not extensively documented, research on related isonicotinamide and nicotinamide (B372718) complexes provides valuable insights. For example, copper(II) complexes with isonicotinamide have been synthesized and their interactions with DNA and serum albumin have been investigated, suggesting potential applications in medicinal chemistry. rsc.org Similarly, the synthesis and spectroscopic studies of various metal(II) complexes with nicotinamide have been reported. nih.govhacettepe.edu.tr
Given the structural similarities, it is anticipated that this compound would form stable complexes with biometals like zinc(II) and copper(II). The steric hindrance from the methyl groups could influence the coordination number and geometry of the resulting complexes, potentially leading to unique biological activities. For instance, the interaction of such complexes with biomolecules like DNA or proteins could be modulated by the presence of the methyl substituents. Further research in this area could uncover novel therapeutic or diagnostic applications for this compound-metal complexes.
Viii. Advanced Analytical and Computational Methodologies in 2,6 Dimethylisonicotinamide Research
High-Resolution Separation Techniques for Complex Mixtures
Separating 2,6-Dimethylisonicotinamide and its metabolites from intricate biological samples is a critical first step in its analysis. High-resolution separation techniques are essential for reducing sample complexity and isolating target analytes prior to detection. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for identifying and quantifying metabolites in complex mixtures. nih.gov High-performance liquid chromatography (HPLC) is particularly versatile, allowing for the separation of compounds across a wide range of polarities. nih.govlcms.cz In the context of this compound research, LC-MS facilitates the separation of the parent compound from its metabolites within a biological matrix, such as plasma or urine. nih.gov
The process involves injecting the sample onto an LC column, where different compounds travel at different speeds based on their chemical properties, achieving separation. lcms.cz The separated compounds then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z). nih.gov For metabolite identification, tandem mass spectrometry (MS/MS or MS²) is employed. nih.govnih.gov In this process, a specific ion (the parent or precursor ion) corresponding to a potential metabolite is selected and fragmented. The resulting fragmentation pattern, or MS/MS spectrum, serves as a structural fingerprint that can be compared against spectral libraries or interpreted to elucidate the metabolite's structure. nih.govyoutube.com The use of high-resolution mass spectrometry provides highly accurate mass measurements, which aids in determining the elemental composition of the parent compound and its metabolites. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Metabolite Analysis
| Parameter | Setting | Purpose |
| LC Column | Reversed-phase C18 | Separation of polar to mid-polar compounds. lcms.cz |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elution of analytes from the LC column. dovepress.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Production of protonated molecular ions for MS analysis. nih.gov |
| MS Analysis | Full Scan & Tandem MS (MS/MS) | Initial detection of ions and subsequent fragmentation for structural identification. nih.gov |
| Collision Energy | Optimized for each metabolite | To induce characteristic fragmentation of precursor ions. |
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds (VOCs). nih.govmdpi.com In research involving this compound, GC-MS would be employed to identify volatile impurities from its synthesis, volatile degradation products, or related volatile species in various samples.
Sample preparation often involves solid-phase microextraction (SPME), where a coated fiber is exposed to the sample's headspace to absorb volatile compounds. nih.gov The fiber is then inserted into the hot injector of the gas chromatograph, where the analytes are desorbed and carried by an inert gas through a capillary column. nih.gov Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. frontiersin.org As the separated compounds elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. mdpi.com Identification is achieved by comparing the obtained mass spectra and retention times with those of known standards or spectral libraries like the NIST library. frontiersin.orgfrontiersin.org
Table 2: Example GC-MS Parameters for Volatile Compound Analysis
| Parameter | Setting | Purpose |
| Extraction | Headspace Solid-Phase Microextraction (HS-SPME) | To isolate and concentrate volatile analytes from the sample matrix. nih.gov |
| GC Column | Capillary column (e.g., DB-5ms) | Separation of volatile compounds based on boiling point and polarity. |
| Carrier Gas | Helium | To carry the analytes through the column. frontiersin.org |
| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | To facilitate the separation of compounds with different volatilities. frontiersin.org |
| Ionization Mode | Electron Ionization (EI) | To fragment molecules in a reproducible way for identification. frontiersin.org |
Advanced Spectroscopic Characterization (e.g., 2D-NMR, High-Resolution Mass Spectrometry)
To unambiguously determine the chemical structure of this compound, its intermediates, and metabolites, advanced spectroscopic techniques are indispensable.
Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy provides detailed information about molecular structure and connectivity. wikipedia.org Unlike 1D-NMR, 2D-NMR experiments distribute signals across two frequency axes, which helps to resolve overlapping signals in complex spectra. wikipedia.orgrsc.org Techniques such as COSY (Correlation Spectroscopy) reveal through-bond couplings between protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. wikipedia.orgyoutube.com This information is crucial for assembling the molecular framework and assigning all the ¹H and ¹³C chemical shifts correctly, confirming the structure of this compound. youtube.com
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique elemental formula. nih.gov This is invaluable for confirming the identity of synthesized this compound and for identifying unknown metabolites, as it significantly narrows down the number of possible chemical formulas for a given mass. nih.govmdpi.com
Method Development and Validation for Quantification in Biological and Environmental Samples
The development of a reliable analytical method is essential for accurately quantifying this compound in diverse samples. The goal is to create a procedure that is specific, accurate, and precise for its intended purpose. fda.gov This process is guided by a systematic approach, often starting with the definition of an Analytical Target Profile (ATP), which outlines the method's performance requirements. fda.govich.org
Method validation is the process that demonstrates an analytical method is suitable for its intended use. nih.gov It involves evaluating several key performance characteristics to ensure the quality and consistency of the data. who.int
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is typically expressed as the standard deviation or coefficient of variation (%CV) of the measurements. europa.eu Precision is assessed at different levels: repeatability (intra-assay precision under the same conditions), and intermediate precision (within-laboratory variations such as different days or analysts). europa.eu
Accuracy is the closeness of the test results to the true or accepted reference value. researchgate.netgavinpublishers.com It is often determined by analyzing samples with known concentrations (e.g., spiked control samples) and calculating the percentage of recovery. formosapublisher.org For a method to be considered accurate, the mean value should be close to the actual value. fda.gov
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.euresearchgate.netLimit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.euresearchgate.net These parameters are crucial for assays measuring low levels of compounds. europa.eu They can be calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.netaustinpublishinggroup.com
Table 3: Illustrative Validation Summary for Quantification of this compound in Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| LLOQ | 2 | ≤20% | ≤20% | 80-120% |
| Low | 5 | ≤15% | ≤15% | 85-115% |
| Medium | 50 | ≤15% | ≤15% | 85-115% |
| High | 150 | ≤15% | ≤15% | 85-115% |
Note: Acceptance criteria are based on general bioanalytical method validation guidelines. fda.govnih.gov LLOQ stands for Lower Limit of Quantification.
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters. europa.euchromatographyonline.com It provides an indication of the method's reliability during normal use. europa.euchromatographyonline.com Robustness testing is conducted during the method development phase by making small changes to parameters such as mobile phase composition, pH, temperature, or flow rate and observing the effect on the results. chromatographyonline.comlabmanager.com
Ruggedness is the degree of reproducibility of test results when the method is performed under a variety of normal test conditions. labmanager.com This assesses the method's performance when transferred between different laboratories, analysts, or instruments. chromatographyonline.comlabmanager.com While robustness focuses on minor internal parameter changes, ruggedness is a broader measure of the method's reproducibility in real-world scenarios. labmanager.com
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as indispensable tools in modern chemical research, providing profound insights into the atomic and molecular realms that are often inaccessible through experimental methods alone. These in silico techniques allow for the detailed investigation of molecular structures, properties, and dynamics. For a compound like this compound, these methodologies can elucidate its fundamental characteristics, such as electronic structure, conformational possibilities, and potential interactions with biological targets. By simulating molecular behavior, researchers can predict spectroscopic properties, understand reactivity, and guide the design of new functional molecules, thereby accelerating the pace of discovery and innovation.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. electrochemsci.orgunjani.ac.id It is particularly effective for predicting the geometric parameters (bond lengths and angles), electronic properties, and vibrational frequencies of pyridine (B92270) derivatives. researchgate.netsemanticscholar.orgacs.org The core principle of DFT is that the energy of a molecule can be determined from its electron density, which simplifies the complex calculations of many-electron systems.
For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecule's geometry to its lowest energy state. tandfonline.com This process yields precise theoretical values for bond lengths and angles.
Furthermore, DFT is instrumental in vibrational analysis. By calculating the harmonic frequencies, a theoretical vibrational spectrum (Infrared and Raman) can be generated. researchgate.netresearchgate.netyoutube.com This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the precise assignment of vibrational modes to specific molecular motions, such as the stretching and bending of the pyridine ring or the amide group. nih.gov
Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. electrochemsci.org A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov
Below is an illustrative table of the types of data that would be generated from a DFT analysis of this compound.
Table 1: Illustrative DFT-Calculated Parameters for this compound This table presents hypothetical data for illustrative purposes based on typical results for similar molecules.
| Parameter | Calculated Value | Description |
|---|---|---|
| Total Energy (Hartree) | -512.456 | The total electronic energy of the optimized molecule. |
| Dipole Moment (Debye) | 3.15 | A measure of the molecule's overall polarity. |
| HOMO Energy (eV) | -6.89 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy (eV) | -1.23 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.66 | Indicates the chemical reactivity and kinetic stability of the molecule. |
| C=O Stretch Freq. (cm-1) | 1685 | Calculated vibrational frequency for the amide carbonyl group stretching. |
| Pyridine Ring Breath. (cm-1) | 998 | Calculated vibrational frequency for the pyridine ring breathing mode. |
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of molecular behavior, offering insights into conformational changes and intermolecular interactions that are critical for understanding biological function and drug design. youtube.comfu-berlin.de
Conformational Analysis: For a molecule like this compound, which has rotatable bonds—particularly the bond connecting the amide group to the pyridine ring—conformational analysis is key to understanding its three-dimensional structure and flexibility. Amide-containing molecules can exist in different conformations (e.g., cis and trans isomers), and the energy landscape between these states can be complex. nih.govresearchgate.netic.ac.uk MD simulations can explore this landscape by simulating the molecule's movement in a solvent (typically water) over nanoseconds or longer. fu-berlin.de This allows researchers to identify the most stable and frequently occurring conformations, calculate the energy barriers between them, and understand how the molecule's shape might change in different environments.
Ligand-Receptor Interactions: A primary application of MD simulations in medicinal chemistry is to study how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein receptor. nih.govrsc.org This process usually begins with molecular docking, where the ligand is placed into the binding site of the receptor to predict its preferred binding orientation. Following docking, MD simulations are run on the ligand-receptor complex. acs.org
These simulations provide a detailed, dynamic picture of the binding event. nih.gov They can reveal the stability of the binding pose, identify key amino acid residues in the receptor that form hydrogen bonds or other interactions with the ligand, and calculate the binding free energy, which is a measure of the affinity of the ligand for the receptor. nih.gov By observing the ligand's behavior in the binding pocket over time, researchers can gain crucial insights into the mechanisms of molecular recognition, which is essential for structure-based drug design. youtube.com
The table below illustrates the kind of data obtained from MD simulations studying the interaction of this compound with a hypothetical protein target.
Table 2: Illustrative MD Simulation Data for this compound-Receptor Complex This table presents hypothetical data for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| Simulation Time (ns) | 200 | The total duration of the molecular dynamics simulation. |
| Ligand RMSD (Å) | 1.8 ± 0.4 | Root Mean Square Deviation of the ligand, indicating its stability in the binding pocket. |
| Binding Free Energy (kcal/mol) | -8.5 | Estimated affinity of the ligand for the receptor; more negative values indicate stronger binding. |
| Key H-Bonding Residues | Tyr82, Ser120 | Amino acid residues in the receptor that form stable hydrogen bonds with the ligand. |
| H-Bond Occupancy (%) | 85% (Tyr82), 62% (Ser120) | The percentage of simulation time that a specific hydrogen bond is maintained. |
| Van der Waals Energy (kcal/mol) | -45.2 | Contribution of van der Waals forces to the total binding energy. |
| Electrostatic Energy (kcal/mol) | -21.7 | Contribution of electrostatic forces to the total binding energy. |
Q & A
Q. What are the established synthetic routes for 2,6-Dimethylisonicotinamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example, amidation of 2,6-dimethylisonicotinic acid derivatives with ammonia or amines under controlled pH (6–8) and temperature (60–80°C) can optimize yields. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for coupling), and reaction time must be systematically varied to assess their impact on purity. Chromatographic purification (HPLC or column chromatography) is recommended to isolate the compound from byproducts like unreacted precursors or regioisomers .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm methyl group positions (δ 2.4–2.6 ppm for aromatic methyl) and amide proton signals (δ 6.8–7.2 ppm). IR spectroscopy can validate the amide C=O stretch (~1650 cm).
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity >95%. Compare retention times with authentic standards.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) at m/z 165.0895 (calculated for CHNO). Document all spectral data in supplemental materials for reproducibility .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Regularly review Safety Data Sheets (SDS) for updates on toxicity profiles .
Advanced Research Questions
Q. How can researchers design experiments to investigate the mechanistic pathways of this compound in biological systems?
- Methodological Answer :
- In Vitro Studies : Use isotopic labeling (e.g., -methyl groups) to track metabolic pathways in hepatocyte models.
- Kinetic Analysis : Perform time-resolved UV-Vis spectroscopy to monitor enzyme-substrate interactions (e.g., with cytochrome P450 isoforms).
- Computational Modeling : Apply molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Validate with mutagenesis assays .
Q. What strategies are recommended for reconciling contradictory data in studies involving this compound?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to identify bias in existing literature. Extract data using predefined inclusion criteria (e.g., studies with ≥3 replicates).
- Meta-Analysis : Use random-effects models to account for heterogeneity. Stratify results by variables like dosage (e.g., 10–100 μM) or cell type.
- Sensitivity Analysis : Exclude outliers and re-analyze datasets to assess robustness .
Q. What novel computational approaches are being applied to predict the physicochemical properties of this compound?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate logP (partition coefficient) and pKa via density functional theory (DFT) using Gaussian 16. Compare with experimental values from shake-flask assays.
- Machine Learning : Train models on PubChem datasets to predict solubility and bioavailability. Use descriptors like topological polar surface area (TPSA) and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
